Antox W

Description

Antox W is a multifunctional antioxidant formulation primarily composed of selenium, vitamin A acetate, ascorbic acid (vitamin C), and vitamin E, often supplemented with trace elements to enhance its redox-regenerative properties. It is designed to neutralize free radicals, mitigate oxidative stress, and support cellular repair mechanisms across diverse pathological conditions, including chronic pancreatitis, heavy metal toxicity, and neurodegenerative disorders . Its mechanism involves two-electron transfer to stabilize reactive oxygen species (ROS), coupled with regeneration via adjacent metabolic pathways, allowing sustained activity at nanomolar concentrations . Clinical studies highlight its efficacy in improving quality of life (QoL), reducing pain, and lowering dependence on analgesics in chronic diseases .

Properties

CAS No. |

116189-57-2 |

|---|---|

Molecular Formula |

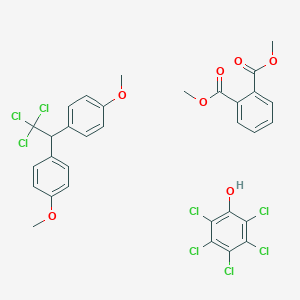

C32H26Cl8O7 |

Molecular Weight |

806.2 g/mol |

IUPAC Name |

dimethyl benzene-1,2-dicarboxylate;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene;2,3,4,5,6-pentachlorophenol |

InChI |

InChI=1S/C16H15Cl3O2.C10H10O4.C6HCl5O/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-13-9(11)7-5-3-4-6-8(7)10(12)14-2;7-1-2(8)4(10)6(12)5(11)3(1)9/h3-10,15H,1-2H3;3-6H,1-2H3;12H |

InChI Key |

DLILBKGBBLFHNW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl.COC(=O)C1=CC=CC=C1C(=O)OC.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl.COC(=O)C1=CC=CC=C1C(=O)OC.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |

Other CAS No. |

116189-57-2 |

Synonyms |

Dimethyl phthalate with pentachlorophenol and 1,1'-(2,2,2-trichloroethylidene)bis(4-methoxybenzene) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Clinical Efficacy in Chronic Pancreatitis

Notable Findings:

- This compound reduced opioid dependence by 36% compared to controls, outperforming MitoQ10 in pain management .

Biochemical and Histopathological Outcomes

Critical Note: this compound’s multivitamin composition enhances its bioavailability in multi-organ toxicity models, whereas single-agent antioxidants show tissue-specific limitations .

Limitations and Contradictions

- Prooxidant Risk : this compound’s efficacy depends on cellular redox status; under hypoxia or low antioxidant reserves, it may exacerbate oxidative damage .

- Drug Interactions: In trichinosis models, this compound reduced mebendazole efficacy against intestinal parasites but enhanced larval phase treatment, indicating context-dependent effects .

- Inconsistent Meta-Analysis Results: While this compound improved QoL in matched-duration CP cohorts, broader reviews found nonsignificant pain reduction for antioxidants overall, suggesting patient stratification is critical .

Q & A

Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles in this compound studies?

- Methodological Answer : Deposit raw data in repositories like Figshare or Zenodo with DOIs. Use standardized metadata (e.g., MIAME for microarray data) and open-source analysis pipelines (e.g., R/Python scripts). Reference guidelines like the ARRIVE checklist for preclinical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.